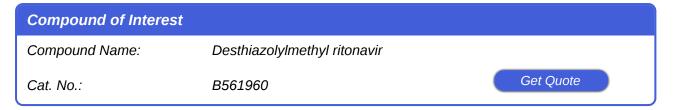


Application Notes & Protocols for the Pharmaceutical Analysis of Desthiazolylmethyl Ritonavir

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of **Desthiazolylmethyl ritonavir**, a known impurity of the antiretroviral drug Ritonavir. The methodologies outlined are based on established analytical techniques for Ritonavir and its related substances, ensuring accuracy, precision, and robustness in a pharmaceutical setting.

Introduction

Desthiazolylmethyl ritonavir is recognized as Ritonavir EP Impurity L and is an analogue of Ritonavir.[1] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of Ritonavir drug products. This document details the application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this specific impurity.

Analytical Principles

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Ritonavir and its impurities.[2][3][4][5] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. Detection is typically performed using UV spectrophotometry, where the analyte



absorbs light at a specific wavelength.[2][4][6] For higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[7][8][9][10]

Experimental Protocols

The following protocols are designed for the quantification of **Desthiazolylmethyl ritonavir** in Ritonavir drug substance and pharmaceutical dosage forms.

3.1. Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol is adapted from established methods for Ritonavir and its related compounds and is suitable for the quantification of **Desthiazolylmethyl ritonavir**.

Objective: To determine the level of **Desthiazolylmethyl ritonavir** in a Ritonavir sample.

Materials:

- Ritonavir Active Pharmaceutical Ingredient (API) or finished product
- Desthiazolylmethyl ritonavir reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μm)

Equipment:

- · HPLC system with UV detector
- Analytical balance



- pH meter
- Sonicator

Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 μm or equivalent)[6]
Mobile Phase A	0.02 M Ammonium acetate and Methanol (55:45, v/v)[11]
Mobile Phase B	Acetonitrile and Methanol (30:70, v/v)[11]
Gradient Program	Optimized for separation of Ritonavir and its impurities (A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds).
Flow Rate	0.22 mL/min[11]
Column Temperature	55°C[11]
Detection	UV at 240 nm[2]
Injection Volume	5.0 μL[11]

Procedure:

- Standard Solution Preparation:
 - 1. Accurately weigh about 10 mg of **Desthiazolylmethyl ritonavir** reference standard into a 100 mL volumetric flask.
 - 2. Dissolve in and dilute to volume with diluent (e.g., a mixture of Acetonitrile and Water). Sonicate if necessary to ensure complete dissolution.



- Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
- Sample Solution Preparation (for Tablets):
 - 1. Weigh and finely powder not fewer than 20 tablets.[3]
 - 2. Transfer a portion of the powder, equivalent to 50 mg of Ritonavir, into a 100 mL volumetric flask.[11]
 - 3. Add approximately 80 mL of diluent and sonicate for 45 minutes with intermittent shaking to ensure complete extraction of the drug.[11]
 - 4. Allow the solution to cool to room temperature and dilute to volume with the diluent.
 - 5. Filter the solution through a 0.45 µm syringe filter before injection.
- System Suitability:
 - 1. Inject the standard solution multiple times (e.g., six replicates).
 - 2. The relative standard deviation (RSD) of the peak area for **Desthiazolylmethyl ritonavir** should be less than 5.0%.
 - 3. The resolution between the Ritonavir peak and the **Desthiazolylmethyl ritonavir** peak should be greater than 2.0.
- Analysis:
 - 1. Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
 - 2. Record the chromatograms and integrate the peak areas.
- Calculation: Calculate the percentage of **Desthiazolylmethyl ritonavir** in the sample using the following formula:
- 3.2. Protocol 2: LC-MS/MS Method for Trace Level Quantification



This protocol is for highly sensitive and selective quantification of **Desthiazolylmethyl ritonavir**, particularly in biological matrices or for trace-level impurity analysis.

Objective: To quantify **Desthiazolylmethyl ritonavir** at very low concentrations.

Materials:

- As per Protocol 3.1, with the addition of Formic acid (LC-MS grade).
- Internal Standard (IS), e.g., a stable isotope-labeled analogue or a structurally similar compound.

Equipment:

• LC-MS/MS system with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition		
Column	C18 (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent)[8]		
Mobile Phase	A gradient of Methanol and 0.1% Formic acid in water.[8]		
Flow Rate	Typically 0.5 - 1.0 mL/min.		
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Detection Mode	Multiple Reaction Monitoring (MRM)		
MRM Transitions	To be determined by infusing a standard solution of Desthiazolylmethyl ritonavir and the IS into the mass spectrometer. For Ritonavir, a known transition is m/z 721.4 → 268.2.[8] A similar approach would be used for Desthiazolylmethyl ritonavir.		

Procedure:



- Standard and Sample Preparation:
 - Prepare standard and sample solutions as in Protocol 3.1, but spike all solutions (except the blank) with a fixed concentration of the Internal Standard.
 - For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile)
 followed by liquid-liquid extraction or solid-phase extraction is required.[8]
- Analysis:
 - Inject the prepared solutions into the LC-MS/MS system.
 - Acquire data in MRM mode for the specific transitions of **Desthiazolylmethyl ritonavir** and the IS.
- Quantification:
 - Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standard solutions.
 - Determine the concentration of **Desthiazolylmethyl ritonavir** in the sample from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Ritonavir and its related compounds, which can be used as a reference for method validation for **Desthiazolylmethyl ritonavir**.

Table 1: Linearity and Range



Analyte	Method	Concentration Range (µg/mL)	Correlation Coefficient (r²)	Reference
Ritonavir	RP-HPLC	10 - 50	> 0.999	[3]
Ritonavir	RP-HPLC	100 - 300	≥ 0.999	[2]
Ritonavir	LC-MS/MS	8.004 - 1600.001 (ng/mL)	> 0.99	[9]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte	Method	LOD (µg/mL)	LOQ (µg/mL)	Reference
Ritonavir	RP-UPLC	0.02%	0.05%	[11]
Ritonavir	RP-HPLC	1.203	4.011	[4]
Ritonavir	RP-HPLC	0.34	1.12	[12]

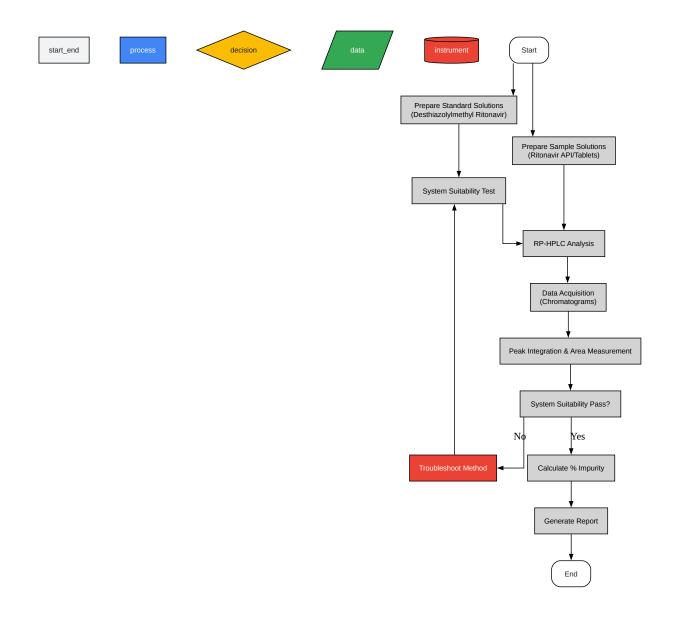
Table 3: Accuracy (% Recovery)

Analyte	Method	Recovery Range (%)	Reference
Ritonavir	RP-UPLC	90.1 - 106.3	[11]
Ritonavir	UV-Vis	99.49 - 100.39	[2]
Ritonavir	LC-MS/MS	89.07	[9]

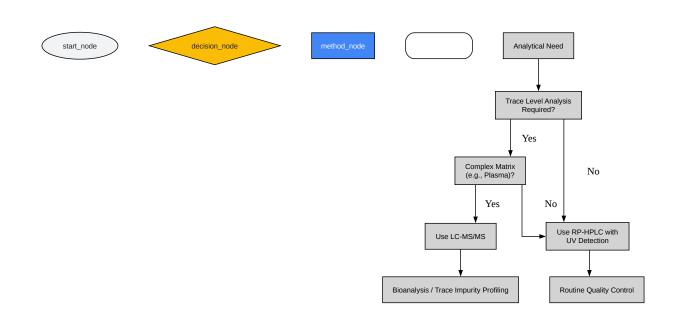
Visualizations

Experimental Workflow for RP-HPLC Analysis of **Desthiazolylmethyl Ritonavir**









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